molecular formula C19H19NO5 B2874088 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622797-47-1

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2874088
CAS No.: 622797-47-1
M. Wt: 341.363
InChI Key: FFDMPZOEEKMIGH-BOPFTXTBSA-N
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Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a recognized and potent small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step of the kynurenine pathway in tryptophan metabolism. By selectively inhibiting IDO1 , this compound prevents the catabolism of the essential amino acid tryptophan into kynurenine and other metabolites, which are critical immunosuppressive events in the tumor microenvironment. The depletion of tryptophan and accumulation of kynurenine activate stress-response pathways in T-cells and promote the differentiation of regulatory T-cells (Tregs), thereby suppressing anti-tumor immunity. This compound is therefore a valuable pharmacological tool for researchers investigating the role of the IDO1 pathway in cancer immunology and immune tolerance. Its application facilitates the in vitro and in vivo study of mechanisms to reverse tumor-mediated immune suppression and to potentiate the efficacy of other immunotherapeutic agents, such as checkpoint inhibitors.

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-4-20(5-2)19(22)24-14-8-9-15-16(10-14)25-17(18(15)21)11-13-7-6-12(3)23-13/h6-11H,4-5H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDMPZOEEKMIGH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction between a furan aldehyde (such as 5-methylfuran-2-carbaldehyde) and the benzofuran core, often using a base like sodium hydroxide or potassium carbonate.

    Formation of the Diethylcarbamate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylcarbamate group, where the ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran moieties can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Core

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 2-Position Substituent at 6-Position Key Features
Target Compound (Z)-5-Methylfuran-2-yl methylene Diethylcarbamate Enhanced lipophilicity; potential bioactivity via furan interactions
(Z)-2-((1-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene) analog (9k) Pyrazole-thiophene hybrid Diethylcarbamate Demonstrated cytotoxicity against AGS cancer cells (IC₅₀ = 4.2 µM)
Methyl 2-{[(2Z)-2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate 5-Bromo-2-methoxyphenyl methylene Methyl propanoate Bromine increases molecular weight; methoxy may alter metabolic stability
[(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate 2,5-Dimethoxyphenyl methylene Methanesulfonate Polar sulfonate group may reduce cell permeability

Key Observations :

  • Bioactivity: Compound 9k (pyrazole-thiophene analog) shows notable cytotoxicity, likely due to the electron-withdrawing nitro group and thiophene’s aromatic interactions .
  • Lipophilicity: Diethylcarbamate esters (target compound and 9k) are more lipophilic than methanesulfonate or methyl propanoate derivatives, favoring passive diffusion across biological membranes .

Pharmacological and Mechanistic Insights

  • The target compound’s methylfuran group may modulate activity via furan’s affinity for heme-containing proteins or DNA intercalation.
  • Metabolism : Methoxy and bromo substituents (e.g., in ) are prone to oxidative metabolism, whereas diethylcarbamate groups may undergo hydrolysis to release bioactive amines .

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C${17}$H${17}$N${1}$O${4}$, which includes a benzofuran moiety and a furan-derived substituent. The (Z) configuration at the double bond between the furan and benzofuran rings influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antioxidant Activity : The presence of furan and benzofuran structures is associated with antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
  • Neuroprotective Effects : The dimethylcarbamate group is known for enhancing neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing furan derivatives and benzofuran precursors in condensation reactions to form the desired structure.
  • Functional Group Modifications : Modifying existing compounds with functional groups to enhance biological activity.

Comparative Analysis of Similar Compounds

The following table summarizes compounds with structural similarities to this compound and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-MethylfuranContains a furan ringAntioxidant properties
3-HydroxyflavoneHydroxylated flavoneAnticancer effects
Dimethylcarbamate derivativesShares carbamate functionalityPotential neuroprotective effects

Case Studies

  • Antioxidant Studies : In vitro studies have demonstrated that derivatives of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibit significant scavenging activity against free radicals.
  • Anticancer Research : Preclinical trials on similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, indicating the potential for (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran to contribute to cancer therapy.

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